InChI=1S/C8H6BrN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
.
2-Bromo-5-methylbenzonitrile is an organic compound with the molecular formula and a molecular weight of 196.04 g/mol. It is characterized by a bromine atom located at the second position and a methyl group at the fifth position of the benzene ring, with a nitrile functional group attached to the benzene. This compound is recognized for its utility in various chemical syntheses and applications in medicinal chemistry and material science .
2-Bromo-5-methylbenzonitrile is classified as an aromatic nitrile and is part of the broader category of brominated organic compounds. It can be sourced from various suppliers, including Sigma-Aldrich and PubChem, which provide detailed information regarding its physical and chemical properties, synthesis methods, and safety data . The compound is listed under CAS number 42872-83-3.
The synthesis of 2-Bromo-5-methylbenzonitrile typically involves multi-step reactions. One common synthetic route includes:
The reaction conditions often require careful control of temperature and concentration to maximize yield and minimize by-products. Typical solvents used in these reactions include toluene and aqueous hydrochloric acid, facilitating efficient conversions .
The molecular structure of 2-Bromo-5-methylbenzonitrile can be described using its InChI representation:
InChI=1S/C8H6BrN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5H2,1H3
This structure indicates a planar aromatic system with substituents that influence its reactivity and properties. The presence of both bromine and nitrile groups contributes to the compound's electrophilic characteristics.
2-Bromo-5-methylbenzonitrile participates in several types of chemical reactions:
Common reagents for these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. Each reaction type requires specific conditions to ensure selectivity and yield.
The mechanism of action for 2-Bromo-5-methylbenzonitrile primarily involves its electrophilic properties due to the presence of the bromine atom and the electron-withdrawing nitrile group. These features enhance its reactivity towards nucleophiles in substitution reactions.
In substitution reactions, the bromine atom acts as a leaving group, while nucleophiles such as boronic acids can form new carbon-carbon bonds. The exact pathways depend on reaction conditions and specific reagents employed.
Physical property data can vary based on purity and specific environmental conditions; hence, analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy or mass spectrometry are often employed for characterization .
2-Bromo-5-methylbenzonitrile has several significant applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: